- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine KinasesJournal of Medicinal Chemistry, 1998, 41(14), 2588-2603,
Cas no 90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one)

(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
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- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-,(3Z)-
- (3Z)-3-[[4-(Dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one (ACI)
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-, (Z)- (ZCI)
- (Z)-3-(4-(Dimethylamino)benzylidene)indolin-2-one
- cis-SU 4312
- (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
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- MDL: MFCD00224096
- インチ: 1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
- InChIKey: UAKWLVYMKBWHMX-PTNGSMBKSA-N
- SMILES: C(/C1C=CC(N(C)C)=CC=1)=C1/C(=O)NC2C=CC=CC/1=2
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥ 7898 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥7898.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-10 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 10mg |
¥4388.00 | 2022-04-26 | |
Enamine | EN300-21037516-0.05g |
(3Z)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one |
90828-16-3 | 0.05g |
$636.0 | 2023-09-16 | ||
1PlusChem | 1P01KZ5V-2mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 2mg |
$296.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-100mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 100mg |
¥ 17219 | 2023-09-08 | |
1PlusChem | 1P01KZ5V-1mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 1mg |
$205.00 | 2024-04-20 | |
Aaron | AR01KZE7-10mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 95% | 10mg |
$629.00 | 2025-02-11 | |
Aaron | AR01KZE7-2mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 2mg |
$471.00 | 2024-07-18 | |
Aaron | AR01KZE7-5mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 95% | 5mg |
$427.00 | 2025-02-11 |
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
- Ligands for Glaucoma-Associated Myocilin Discovered by a Generic Binding AssayACS Chemical Biology, 2014, 9(2), 517-525,
Synthetic Circuit 3
1.2 Solvents: Water ; rt
- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein FibrilsJournal of Medicinal Chemistry, 2015, 58(15), 6002-6017,
Synthetic Circuit 4
- Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitorsMedChemComm, 2016, 7(4), 646-653,
Synthetic Circuit 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
- Design, synthesis and biological evaluation of oxindole-based chalcones as small-molecule inhibitors of melanogenic tyrosinaseChemical & Pharmaceutical Bulletin, 2017, 65(9), 833-839,
Synthetic Circuit 6
- 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysisNatural Product Research, 2022, 36(15), 3887-3893,
Synthetic Circuit 7
- Synthesis of 3-arylmethyl-2-oxindole derivatives and their effects on neuronal cell deathChemical & Pharmaceutical Bulletin, 2017, 65(11), 1093-1097,
Synthetic Circuit 8
- Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based ReceptorsACS Pharmacology & Translational Science, 2020, 3(2), 305-320,
Synthetic Circuit 9
- Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studiesFarmaco, 2005, 60(6-7), 497-506,
Synthetic Circuit 10
- Highly Efficient Oxindole-Based Molecular PhotoswitchesChemistry - A European Journal, 2023, 29(55),,
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Raw materials
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Preparation Products
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 関連文献
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Hyunji Lee,Dong-Guk Kim,Suhrid Banskota,You Kyoung Lee,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2014 12 8702
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-oneに関する追加情報
Compound Introduction: (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one (CAS No. 90828-16-3)
The compound (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one, identified by its CAS number 90828-16-3, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a fused indole ring system with an N-substituted benzylidene moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of a dimethylamino group at the para position of the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for further derivatization and functionalization.
In recent years, the exploration of indole derivatives has seen remarkable advancements, particularly in their application as pharmacophores in drug discovery. The structural motif of (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one aligns well with this trend, as it combines the aromatic stability of the indole core with the reactivity of the benzylidene group. This dual functionality has been exploited in various synthetic strategies to develop novel compounds with enhanced binding affinity and selectivity towards biological targets.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The benzylidene group can undergo a variety of reactions, including condensation reactions with aldehydes and ketones, which are pivotal in forming biaryl structures. Such transformations are crucial in medicinal chemistry for generating molecules with improved pharmacokinetic profiles and reduced toxicity. Furthermore, the N-substituted indole system can be further modified through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, offering a broad palette of structural diversity.
The pharmacological relevance of (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one has been explored in several preclinical studies. Its structural similarity to known bioactive compounds suggests that it may exhibit properties such as anti-inflammatory, antimicrobial, or even anticancer effects. The dimethylamino group, in particular, is known to enhance solubility and metabolic stability, which are critical factors for drug efficacy. Recent research has also highlighted its potential in modulating enzyme activity and receptor binding interactions, making it a promising candidate for further investigation.
The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Starting from commercially available precursors such as 4-formylaniline and indole derivatives, the compound can be synthesized through a series of well-established reactions including condensation, cyclization, and functional group interconversion. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the biaryl core while maintaining high regioselectivity and yield.
In the context of drug development, computational modeling and molecular docking studies have played a pivotal role in understanding the binding interactions of (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one with biological targets. These studies have provided valuable insights into its potential mechanism of action and have guided the design of more potent derivatives. The integration of experimental data with computational predictions has become an indispensable tool in modern medicinal chemistry, enabling researchers to accelerate the discovery process.
The versatility of this compound also extends to its application in material science and agrochemicals. The indole scaffold is known for its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. This property makes it an excellent candidate for designing novel materials with specific functional properties. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of agrochemicals that exhibit enhanced efficacy against pests while maintaining environmental safety.
As research continues to evolve, new synthetic routes and applications for (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one are likely to emerge. The growing emphasis on green chemistry principles also suggests that future synthetic strategies will focus on improving atom economy and reducing waste generation. This aligns well with the broader goals of sustainable pharmaceutical development.
In conclusion, the compound (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one (CAS No. 90828-16-3) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications. Its potential as a pharmacophore in drug discovery combined with its utility in synthetic chemistry makes it a valuable asset for researchers across multiple disciplines. As our understanding of molecular interactions continues to deepen, compounds like this will undoubtedly play a crucial role in shaping the future landscape of chemical biology.
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